molecular formula C16H18O2 B583757 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5(Tolterodine Impurity) CAS No. 1346605-35-3

2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5(Tolterodine Impurity)

Cat. No. B583757
M. Wt: 247.349
InChI Key: MJPIYYRDVSLOME-BEHIUOGBSA-N
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Description

2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 (Tolterodine Impurity) is a chemical compound that is used as an impurity in the synthesis of Tolterodine, which is a medication used to treat overactive bladder. This compound has gained significant attention in scientific research due to its potential applications in the field of pharmacology.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is not well understood. However, it is believed to act as an antagonist of muscarinic receptors, which are involved in the regulation of bladder function. By blocking these receptors, Tolterodine and its metabolites reduce the overactivity of the detrusor muscle, which leads to a decrease in the frequency of urinary incontinence episodes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 are not well studied. However, it is known to be a metabolite of Tolterodine, which is extensively metabolized in the liver by cytochrome P450 enzymes. The metabolites of Tolterodine are excreted in the urine, with 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 being one of the major metabolites.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 in lab experiments include its availability as a reference standard, its stability, and its purity. However, the limitations of using this compound include its high cost, its limited solubility in water, and its potential toxicity.

Future Directions

There are several future directions for the study of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5. These include the development of new analytical methods for the determination of Tolterodine and its metabolites in biological samples, the investigation of the pharmacokinetics and metabolism of Tolterodine in different patient populations, and the identification of new therapeutic targets for the treatment of overactive bladder.
Conclusion
In conclusion, 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is a chemical compound that is used as an impurity in the synthesis of Tolterodine. This compound has gained significant attention in scientific research due to its potential applications in the field of pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of overactive bladder and other related conditions.

Synthesis Methods

The synthesis of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 involves the reaction of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The resulting product is a deuterated form of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol, which is used as an impurity in the synthesis of Tolterodine.

Scientific Research Applications

2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 has been used in scientific research to study the metabolism and pharmacokinetics of Tolterodine. It is also used as a reference standard in the development and validation of analytical methods for the determination of Tolterodine and its metabolites in biological samples. Additionally, this compound is used as a reference material for the calibration of mass spectrometers.

properties

CAS RN

1346605-35-3

Product Name

2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5(Tolterodine Impurity)

Molecular Formula

C16H18O2

Molecular Weight

247.349

IUPAC Name

4-methyl-2-(1,2,2,3,3-pentadeuterio-3-hydroxy-1-phenylpropyl)phenol

InChI

InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3/i9D2,10D2,14D

InChI Key

MJPIYYRDVSLOME-BEHIUOGBSA-N

SMILES

CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2

synonyms

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol-d5;  3-(2-Hydroxy-5-methylphenyl)-_x000B_3-phenylpropanol-d5; 

Origin of Product

United States

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